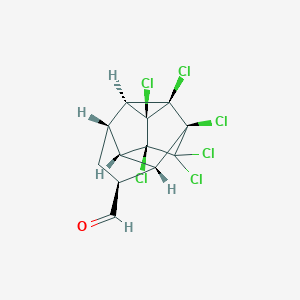

Endrin aldehyde

Descripción

Propiedades

Número CAS |

7421-93-4 |

|---|---|

Fórmula molecular |

C12H8Cl6O |

Peso molecular |

380.9 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |

InChI |

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |

Clave InChI |

HCTWZIFNBBCVGM-YJTREVOLSA-N |

SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

SMILES isomérico |

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

SMILES canónico |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

melting_point |

Melting point: 235 °C, with decomposition |

Otros números CAS |

7421-93-4 |

Descripción física |

Endrin aldehyde is a solid. Solid; [CAMEO] |

Pictogramas |

Irritant |

Vida útil |

STABLE IN PRESENCE OF MOST ALKALIES |

Solubilidad |

In water 2.4X10-2 mg/L at 25 °C |

Sinónimos |

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |

Presión de vapor |

0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |

Origen del producto |

United States |

Foundational & Exploratory

Endrin Aldehyde: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629) aldehyde, a derivative of the organochlorine pesticide endrin, is a compound of significant interest to researchers in environmental science, toxicology, and pharmacology. Though not commercially produced as a standalone product, it emerges as a primary degradation product and impurity in technical-grade endrin.[1] Its persistence in the environment and potential toxicological effects necessitate a thorough understanding of its chemical and physical properties. This document provides an in-depth technical guide to the chemical structure, properties, and analytical methodologies related to endrin aldehyde.

Chemical Structure and Properties

Endrin aldehyde is a solid, colorless to tan crystalline substance.[2] It is characterized by a complex pentacyclic structure with a high degree of chlorination.

Chemical Identifiers

-

IUPAC Name: (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-2,2a,3,3,4,7-hexachlorodecahydro-1,2,4-methenocyclopenta[cd]pentalene-5-carboxaldehyde

-

CAS Number: 7421-93-4[3]

The key physicochemical properties of endrin aldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 380.91 g/mol | [3][5] |

| Melting Point | Decomposes at 145-149°C, 200°C, or 235°C | [2][6][7] |

| Boiling Point | Decomposes above 200°C | [6][7] |

| Water Solubility | 0.024 mg/L at 25°C; Partly miscible | [4][8] |

| Vapor Pressure | 2.0 x 10⁻⁷ mmHg at 25°C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.80 (estimated) | [4] |

Toxicological Profile

Endrin aldehyde is recognized as a hazardous substance with potential for significant toxic effects.[8] Ingestion may be harmful, and it is known to be toxic to aquatic life with long-lasting effects.[8] While comprehensive toxicological data specifically for endrin aldehyde is less abundant than for its parent compound, endrin, it is understood that organochlorine pesticides, in general, act as central nervous system excitants.[8] Exposure can lead to symptoms such as shortness of breath, coughing, muscle twitches, and seizures.[8]

Environmental Fate and Degradation

Endrin aldehyde is a transformation product of endrin, formed through exposure to light and heat.[1][9] It is considered a persistent organic pollutant. In the environment, endrin can degrade into endrin aldehyde and endrin ketone.[10] This transformation is a key aspect of the environmental fate of endrin-related compounds.

The degradation pathway from Endrin to Endrin Aldehyde is a critical process influencing its environmental persistence and toxicology.

References

- 1. govinfo.gov [govinfo.gov]

- 2. weber.hu [weber.hu]

- 3. fms-inc.com [fms-inc.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. legacy.azdeq.gov [legacy.azdeq.gov]

- 6. accuratelabs.com [accuratelabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Restek - Blog [restek.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Endrin - Wikipedia [en.wikipedia.org]

Synthesis and Formation of Endrin Aldehyde from Endrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of endrin (B86629) aldehyde from its parent compound, endrin. Endrin, a now-banned organochlorine pesticide, undergoes transformation in the environment and under specific laboratory conditions to yield several degradation products, including endrin aldehyde and endrin ketone. This document details the chemical pathways of this transformation, provides inferred experimental protocols based on available literature, presents quantitative data in a structured format, and includes visualizations to elucidate the key processes.

Introduction

Endrin is a stereoisomer of dieldrin (B1670511) that was historically used as an insecticide, rodenticide, and avicide.[1] Due to its high toxicity and persistence in the environment, its use has been largely discontinued.[1] Endrin can be transformed into other compounds through various processes, notably through the action of heat and light (photochemical reactions).[2][3] Two of the most common transformation products are endrin ketone and endrin aldehyde.[1][2] Endrin aldehyde is often a minor product compared to endrin ketone in these transformations.[4] Understanding the synthesis and formation of endrin aldehyde is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.

Formation Pathways of Endrin Aldehyde

The primary pathways for the formation of endrin aldehyde from endrin are photochemical and thermal degradation.

Photochemical Formation

Exposure of endrin to sunlight or artificial ultraviolet (UV) radiation is a key driver for its transformation.[3] When endrin, either in a solid state or dissolved in a non-polar solvent like hexane (B92381) or cyclohexane, is irradiated with UV light, it undergoes isomerization to form both endrin ketone and endrin aldehyde.[4] Studies have shown that endrin ketone is typically the major product of this photochemical reaction.[4]

The general workflow for the photochemical synthesis of endrin aldehyde from endrin can be visualized as follows:

Caption: Workflow for photochemical synthesis of endrin aldehyde.

Thermal Formation

Heating endrin above its melting point (approximately 226-230°C) can also induce its isomerization to endrin ketone and endrin aldehyde.[2][3] This process can occur in the gas phase, for instance, within the heated inlet of a gas chromatograph, where the thermal energy is sufficient to cause the molecular rearrangement.[2]

The transformation pathway can be represented as a chemical reaction:

Caption: Chemical transformation of endrin.

Experimental Protocols

Photochemical Synthesis (Laboratory Scale)

This protocol is a composite methodology based on descriptions of photochemical degradation studies of endrin.

Objective: To synthesize endrin aldehyde from endrin via UV irradiation.

Materials:

-

Endrin (high purity)

-

Hexane (spectroscopic grade)

-

Photochemical reactor equipped with a UV lamp (e.g., Xenon lamp with a filter for λ > 290 nm to simulate sunlight)

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

-

Rotary evaporator

-

Column chromatography setup (silica gel or Florisil)

-

Eluting solvents (e.g., n-hexane, diethyl ether)

Procedure:

-

Preparation of Endrin Solution: Prepare a solution of endrin in hexane in a quartz reaction vessel. The concentration should be optimized, but starting with a dilute solution is advisable to prevent self-quenching and unwanted side reactions.

-

Inert Atmosphere: Purge the solution and the headspace of the reaction vessel with nitrogen gas for at least 15-20 minutes to remove oxygen, which can participate in side reactions.

-

Irradiation: Place the reaction vessel in the photochemical reactor and commence stirring. Irradiate the solution with the UV lamp. The duration of irradiation will need to be determined empirically and monitored over time.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to monitor the disappearance of endrin and the formation of endrin aldehyde and endrin ketone.

-

Work-up: Once the desired conversion is achieved (or the reaction progress plateaus), stop the irradiation. Concentrate the reaction mixture using a rotary evaporator under reduced pressure at a low temperature to remove the hexane.

-

Purification: The resulting residue, containing unreacted endrin, endrin aldehyde, and endrin ketone, can be purified using column chromatography.[4]

-

Pack a chromatography column with silica (B1680970) gel or Florisil.

-

Dissolve the residue in a minimal amount of a non-polar solvent like n-hexane.

-

Load the sample onto the column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding diethyl ether). The different components will elute at different times due to their varying polarities.

-

Collect fractions and analyze them by GC to identify those containing pure endrin aldehyde.

-

-

Isolation: Combine the pure fractions containing endrin aldehyde and remove the solvent using a rotary evaporator to yield the isolated product.

Analytical-Scale Thermal Generation

This procedure is relevant for understanding the formation of endrin aldehyde in analytical instruments.

Objective: To observe the thermal conversion of endrin to endrin aldehyde.

Apparatus:

-

Gas Chromatograph (GC) with a split/splitless inlet and a suitable detector (ECD or MS).

-

Standard solution of endrin in a suitable solvent (e.g., hexane or isooctane).

Procedure:

-

Instrument Setup: Set the GC inlet temperature to a high value (e.g., 250°C or higher).

-

Injection: Inject a known concentration of the endrin standard into the GC.

-

Analysis: Analyze the resulting chromatogram for the presence of peaks corresponding to endrin, endrin aldehyde, and endrin ketone. The relative peak areas will give an indication of the extent of thermal degradation. EPA methods often specify that the breakdown of endrin should be below a certain percentage (e.g., 15%) for the analytical system to be considered suitable for quantitative analysis.

Quantitative Data

The following tables summarize the key quantitative data for endrin and endrin aldehyde.

Table 1: Physical and Chemical Properties

| Property | Endrin | Endrin Aldehyde | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₆O | C₁₂H₈Cl₆O | [5][6] |

| Molecular Weight ( g/mol ) | 380.91 | 380.91 | [5][6] |

| CAS Number | 72-20-8 | 7421-93-4 | [5][6] |

| Melting Point (°C) | 226-230 (decomposes) | ~235 (decomposes) | [3] |

| Appearance | White crystalline solid | Solid | [7] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Endrin | Endrin Aldehyde | Reference(s) |

| Key Mass Fragments (m/z) | 81, 82, 263 | 345, 250 | [8] |

| IR C=O Stretch (cm⁻¹) | N/A | ~1720-1740 | [9][10] |

| IR Aldehyde C-H Stretch (cm⁻¹) | N/A | ~2720 and ~2820 | [9][10] |

| GC Retention | Varies with conditions | Elutes after endrin, before endrin ketone |

Conclusion

The synthesis of endrin aldehyde from endrin is primarily a degradation process driven by photochemical and thermal energy. While endrin ketone is often the major product, endrin aldehyde is a significant transformation product that must be considered in environmental analysis and toxicological assessments. The experimental protocols outlined in this guide, though inferred from a variety of sources, provide a solid foundation for the laboratory-scale synthesis and purification of this compound for research and as an analytical standard. Further research to optimize reaction conditions for maximizing the yield of endrin aldehyde would be beneficial.

Disclaimer: Endrin and its derivatives are highly toxic compounds and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.

References

- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Endrin (HSG 60, 1991) [inchem.org]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. scbt.com [scbt.com]

- 6. Endrin | C12H8Cl6O | CID 12358480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Endrin Aldehyde | Analytical Reference Standard [benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Endrin Aldehyde: A Comprehensive Toxicological Profile and In-Depth Analysis of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin (B86629) aldehyde, a metabolite and environmental degradation product of the organochlorine pesticide endrin, presents a significant toxicological concern due to its neurotoxic properties. Although not a commercial product itself, its presence as a contaminant and breakdown product necessitates a thorough understanding of its toxicological profile and mechanism of action.[1][2] This technical guide provides a comprehensive overview of the current knowledge on endrin aldehyde, including its toxicological effects, underlying molecular mechanisms, and relevant experimental methodologies. Due to the limited availability of data specifically for endrin aldehyde, information from studies on its parent compound, endrin, is included to provide a more complete picture, with appropriate caveats. The primary mechanism of toxicity for endrin and its aldehyde metabolite is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system hyperexcitability and convulsions.[3][4] This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of neurotoxicants and their impact on biological systems.

Toxicological Profile

Endrin aldehyde is recognized as a neurotoxin, with its primary target being the central nervous system (CNS).[1][5] Acute exposure can lead to a range of neurological effects, including tremors and convulsions.[1][6]

Acute Toxicity

The acute toxicity of endrin aldehyde has been determined in rodent models. The available quantitative data is summarized in the table below.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 500 mg/kg | [5] |

| LD50 | Mouse (male) | Oral | >500 mg/kg | [7] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Target Organ Toxicity

The primary target organ for endrin aldehyde toxicity is the central nervous system.[1][6] However, studies on the parent compound, endrin, suggest that the liver may also be a target organ, with effects such as increased serum levels of liver enzymes being reported in animal studies.[6][8] One study noted that dietary administration of endrin aldehyde to rats slightly increased the levels of serum glutamic oxaloacetic transaminase and glutamic pyruvic transaminase.[9]

Mechanism of Action

The primary mechanism of action for endrin aldehyde, similar to other cyclodiene insecticides, involves the modulation of inhibitory neurotransmission in the central nervous system.[3][4]

Interaction with the GABA-A Receptor

Endrin aldehyde acts as a non-competitive antagonist of the GABA-A receptor.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Endrin aldehyde is believed to bind to a site within the chloride ion channel of the GABA-A receptor complex, distinct from the GABA binding site.[3][10] This binding allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The resulting reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as tremors and convulsions.[3][4]

Effects on Calcium Homeostasis

In addition to its effects on the GABA-A receptor, studies on endrin have shown that it can also disrupt intracellular calcium homeostasis. Endrin has been observed to inhibit the activity of Ca2+ pumps and decrease levels of calmodulin, a key calcium-binding protein.[8] This disruption can lead to an accumulation of intracellular calcium, which can further contribute to neuronal hyperexcitability and neurotoxicity.

The following diagram illustrates the proposed mechanism of action of endrin aldehyde at the synaptic level.

Caption: Mechanism of Endrin Aldehyde Neurotoxicity.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of endrin aldehyde following acute oral administration in rats or mice.

Methodology:

-

Animal Model: Young adult male and female rats (e.g., Sprague-Dawley) or mice (e.g., CD-1) are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: Endrin aldehyde is dissolved in a suitable vehicle (e.g., corn oil). A range of doses is prepared.

-

Administration: A single dose of the test substance is administered to groups of animals (typically 5-10 per group) by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24 hours, and then daily) for a period of 14 days. Clinical signs of neurotoxicity, such as tremors and convulsions, are recorded.

-

Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a recognized statistical method (e.g., probit analysis).

GABA-A Receptor Binding Assay

Objective: To assess the ability of endrin aldehyde to displace a radiolabeled ligand that binds to the GABA-A receptor complex.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to isolate the crude synaptosomal membrane fraction, which is rich in GABA-A receptors.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that binds to the picrotoxin (B1677862) site within the GABA-A receptor's chloride channel (e.g., [35S]TBPS or [3H]EBOB). The incubation is performed in the presence of varying concentrations of endrin aldehyde.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters (representing the bound ligand) is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of endrin aldehyde that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides a measure of the affinity of endrin aldehyde for the binding site.

GABA-Gated Chloride Ion Uptake Assay

Objective: To directly measure the effect of endrin aldehyde on GABA-induced chloride ion influx in a neuronal preparation.

Methodology:

-

Preparation of Synaptoneurosomes or Cultured Neurons: Synaptoneurosomes (resealed nerve terminals with postsynaptic membranes) are prepared from brain tissue, or primary neuronal cultures are established.

-

Chloride Uptake Assay: The preparation is pre-incubated with or without endrin aldehyde. The uptake of radioactive chloride ions (36Cl-) is initiated by the addition of GABA.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of 36Cl- taken up by the synaptoneurosomes or neurons is measured by liquid scintillation counting.

-

Data Analysis: The effect of endrin aldehyde on GABA-stimulated chloride uptake is quantified. An inhibition of GABA-induced uptake by endrin aldehyde would confirm its antagonistic effect on the GABA-A receptor channel.

The following diagram outlines a general experimental workflow for assessing the neurotoxicity of a compound like endrin aldehyde.

Caption: General Experimental Workflow for Neurotoxicity Assessment.

Conclusion

Endrin aldehyde is a neurotoxic compound that poses a health risk due to its potential presence as a contaminant and degradation product of the pesticide endrin. Its primary mechanism of action is the non-competitive antagonism of the GABA-A receptor, leading to CNS hyperexcitability. While specific toxicological data and experimental protocols for endrin aldehyde are limited, the extensive research on its parent compound, endrin, provides a strong basis for understanding its toxicological properties. This guide summarizes the available information and provides a framework for further research into the specific effects of endrin aldehyde. A thorough understanding of the toxicology and mechanism of action of such compounds is crucial for risk assessment and the development of potential therapeutic interventions in cases of poisoning.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. govinfo.gov [govinfo.gov]

- 3. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurotoxicity of organochlorine and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 9. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endrin Aldehyde: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly studying the environmental fate and persistence of endrin (B86629) aldehyde is limited. Much of the available information is extrapolated from data on its parent compound, endrin. This guide synthesizes the current understanding while highlighting areas where data is sparse.

Endrin aldehyde, a transformation product of the highly persistent organochlorine pesticide endrin, presents a significant environmental concern due to its stability and potential for bioaccumulation. Understanding its behavior in soil and water is crucial for assessing its long-term ecological impact and developing effective remediation strategies.

Physicochemical Properties and Environmental Distribution

Endrin aldehyde is a solid substance with low water solubility and a vapor pressure that suggests it will not significantly volatilize from water or soil surfaces.[1] In the atmosphere, it is expected to exist predominantly adsorbed to particulate matter and can be transported back to soil and surface water through wet and dry deposition.[1] Its octanol-water partition coefficient (log Kow) estimates range from 3.1 to 5.6, indicating a potential for bioaccumulation in organisms.[2][3]

Persistence in Soil

Endrin aldehyde exhibits high persistence in soil environments. Biodegradation of endrin aldehyde in soil and sediment has not been well-documented in scientific literature.[2] By analogy to its parent compound endrin, which has an estimated half-life of up to 14 years in soil, endrin aldehyde is expected to be highly resistant to microbial degradation.[2]

Mobility in Soil:

The mobility of endrin aldehyde in soil is considered to be low. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles. Higher Koc values indicate stronger adsorption and lower mobility. The estimated Koc value for endrin aldehyde is approximately 1,000, suggesting it will have a strong affinity for soil organic matter and be relatively immobile.[2] However, the presence of organic solvents, which were often used in endrin formulations, could potentially increase its mobility and facilitate leaching into groundwater.[4]

Persistence in Water

In aquatic environments, endrin aldehyde is exceptionally persistent. Hydrolysis and oxidation are not considered significant degradation pathways.[2][4] The hydrolysis half-life of endrin aldehyde in water is estimated to be greater than four years, based on analogies with endrin.[2][4] Information on its biodegradation in aquatic systems is not available in the reviewed literature.[2][4]

Bioaccumulation in Aquatic Organisms:

The potential for endrin aldehyde to bioaccumulate in aquatic organisms is a significant concern. The Bioconcentration Factor (BCF) is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. Estimates for the BCF of endrin aldehyde vary widely, from 86 to as high as 11,000, reflecting the uncertainty in its log Kow value.[2][3] Higher BCF values indicate a greater potential for the chemical to accumulate in the food chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and persistence of endrin aldehyde. It is important to note that many of these values are estimated based on the properties of endrin due to the lack of direct experimental data for endrin aldehyde.

Table 1: Persistence and Mobility of Endrin Aldehyde in Soil

| Parameter | Value | Reference |

| Biodegradation Half-Life | Data not available; expected to be very long | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~1,000 - 4,300 (estimated) | [2][5] |

| Mobility | Low | [2] |

Table 2: Persistence and Bioaccumulation of Endrin Aldehyde in Water

| Parameter | Value | Reference |

| Hydrolysis Half-Life | > 4 years (estimated) | [2][4] |

| Photodegradation | Minor product of endrin photolysis | [2] |

| Biodegradation | Data not available | [2][4] |

| Bioconcentration Factor (BCF) | 86 - 11,000 (estimated) | [2][3] |

Experimental Protocols

Detailed experimental protocols specifically for studying the environmental fate of endrin aldehyde are scarce. However, standardized methods for assessing the persistence and mobility of persistent organic pollutants (POPs) in soil and water can be readily adapted.

Soil Persistence and Degradation Study (Microcosm Approach)

This protocol outlines a general approach for assessing the degradation of endrin aldehyde in soil under controlled laboratory conditions.

Objective: To determine the rate of degradation and identify potential transformation products of endrin aldehyde in soil.

Methodology:

-

Soil Collection and Characterization:

-

Collect soil from a site with no history of pesticide application.

-

Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

-

-

Microcosm Setup:

-

Prepare soil microcosms in glass containers.

-

Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

-

Spike the soil with a known concentration of endrin aldehyde dissolved in a suitable solvent. Include solvent-only controls.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

Collect soil samples from replicate microcosms at regular intervals over a period of several months to years.

-

Extract endrin aldehyde and its potential metabolites from the soil samples using an appropriate solvent (e.g., acetone (B3395972)/hexane (B92381) mixture).

-

Analyze the extracts using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification of compounds.

-

-

Data Analysis:

-

Calculate the dissipation rate and half-life (DT50) of endrin aldehyde in the soil.

-

Identify and quantify any major transformation products.

-

Aquatic Persistence Study

This protocol provides a general framework for evaluating the persistence of endrin aldehyde in water.

Objective: To determine the hydrolysis rate and potential for photodegradation of endrin aldehyde in an aqueous environment.

Methodology:

-

Hydrolysis Study:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Add a known concentration of endrin aldehyde to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature.

-

Collect samples at regular intervals and analyze for the concentration of endrin aldehyde using GC-ECD or GC-MS.

-

Calculate the hydrolysis rate constant and half-life at each pH.

-

-

Photodegradation Study:

-

Prepare an aqueous solution of endrin aldehyde.

-

Expose the solution to a light source that simulates natural sunlight.

-

Include a dark control to account for any abiotic degradation not due to light.

-

Monitor the concentration of endrin aldehyde over time using an appropriate analytical method.

-

Identify any phototransformation products using GC-MS.

-

Analytical Methods

The primary analytical techniques for the determination of endrin aldehyde in environmental samples are Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like endrin aldehyde. It is suitable for routine quantification at low levels.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and structural information, making it invaluable for confirming the identity of endrin aldehyde and identifying its transformation products.

Sample Preparation:

Extraction and cleanup are critical steps in the analysis of endrin aldehyde from complex environmental matrices like soil and water.

-

Soil Extraction: Soxhlet extraction or accelerated solvent extraction with a mixture of hexane and acetone is commonly used.

-

Water Extraction: Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) can be employed to isolate endrin aldehyde from water samples.

-

Cleanup: The extracts may require cleanup to remove interfering substances. This is often achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.

Visualizations

The following diagrams illustrate the known transformation pathway of endrin and a conceptual workflow for a soil microcosm study.

Caption: Transformation of endrin to endrin aldehyde and endrin ketone.

Caption: Workflow for a soil microcosm study of endrin aldehyde.

References

Endrin aldehyde CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Endrin Aldehyde, a significant metabolite and degradation product of the organochlorine pesticide Endrin. This document consolidates critical information regarding its chemical identity, physicochemical properties, analytical methodologies, and toxicological profile, presented in a format tailored for research and development applications.

Chemical Identity and Nomenclature

Endrin Aldehyde is a chlorinated cyclodiene pesticide derivative. While it was not commercially produced as an active ingredient, its presence as an impurity in technical-grade Endrin and as a product of its environmental and metabolic breakdown necessitates a thorough understanding of its characteristics.[1][2]

Table 1: Chemical Identifiers for Endrin Aldehyde

| Identifier | Value |

| CAS Number | 7421-93-4[1][3][4] |

| Molecular Formula | C₁₂H₈Cl₆O[1][3][4] |

| 3,4,5,6,6,7-hexachloropentacyclo[6.3.0.0²,⁴.0³,⁷.0⁵,⁹]undecane-10-carbaldehyde[1][5] | |

| IUPAC Nomenclature | rel-(1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-2,2a,3,3,4,7-hexachlorodecahydro-1,2,4-methenocyclopenta[cd]pentalene-5-carboxaldehyde[4] |

| (1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde[5] | |

| Synonyms | SD 7442, Endrin-aldehyde[6] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Endrin Aldehyde is crucial for developing analytical methods, predicting its environmental fate, and assessing its toxicological potential.

Table 2: Physicochemical Data for Endrin Aldehyde

| Property | Value | Reference |

| Molecular Weight | 380.9 g/mol | [1][7] |

| Physical State | Solid | [1][7] |

| Melting Point | 145-149 °C; 235 °C (decomposes) | [7] |

| Water Solubility | 2.4 x 10⁻² mg/L at 25 °C | [1] |

| Vapor Pressure | 2.0 x 10⁻⁷ mmHg at 25 °C | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.80 (Estimated) | [1] |

| Henry's Law Constant | 4.2 x 10⁻⁶ atm-m³/mole at 25 °C (Estimated) | [1] |

Formation of Endrin Aldehyde

Endrin Aldehyde is not synthesized for commercial use but is formed as a byproduct during the manufacturing of Endrin and through the degradation of Endrin in the environment.[1][2] The primary precursor, Endrin, is synthesized through a multi-step process.

Experimental Protocols for Analysis

The detection and quantification of Endrin Aldehyde in various matrices are critical for environmental monitoring and toxicological studies. Several standardized methods have been developed, primarily relying on gas chromatography.

General Analytical Workflow

A generalized workflow for the analysis of Endrin Aldehyde in environmental and biological samples involves extraction, cleanup, and instrumental analysis.

EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography

This method is suitable for determining the concentration of various organochlorine pesticides, including Endrin Aldehyde, in extracts from solid and liquid matrices.[8]

-

Principle: A sample is extracted using a matrix-specific technique, followed by cleanup to remove interferences. The extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD).[8][9]

-

Sample Extraction:

-

Aqueous Samples: Extraction with methylene (B1212753) chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[9]

-

Solid Samples: Extraction with hexane-acetone or methylene chloride-acetone using Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), or ultrasonic extraction (Method 3550).[10]

-

-

Cleanup: Depending on the matrix, cleanup procedures may include the use of alumina (B75360) (Method 3610), Florisil (Method 3620), silica gel (Method 3630), or gel permeation chromatography (GPC) (Method 3640). For samples containing sulfur, Method 3660 is recommended.[8]

-

GC-ECD Analysis:

-

Aliquots of the cleaned-up extract are injected into a gas chromatograph equipped with a capillary column and an electron capture detector.

-

Dual column confirmation is often employed to ensure the identity of the detected analytes.[9]

-

System performance is monitored by checking the degradation of DDT and Endrin, which should not exceed 15%.[8]

-

EPA Method 525.2: Organic Compounds in Drinking Water

This method is used for the determination of a wide range of organic compounds, including Endrin Aldehyde, in drinking water.[1][11]

-

Principle: A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge or disk with a C18-bonded silica phase. The trapped analytes are then eluted, concentrated, and analyzed by gas chromatography/mass spectrometry (GC/MS).[12][13]

-

Sample Preparation:

-

The water sample is preserved by adding sodium sulfite (B76179) and adjusting the pH to <2 with hydrochloric acid.[12]

-

-

Solid-Phase Extraction (SPE):

-

The SPE cartridge/disk is conditioned with methanol, followed by reagent water.

-

The water sample is passed through the conditioned SPE material.

-

The cartridge/disk is dried.

-

-

Elution and Concentration:

-

The analytes are eluted from the SPE material with ethyl acetate (B1210297) followed by methylene chloride.[13]

-

The eluate is dried using anhydrous sodium sulfate (B86663) and concentrated to a final volume of 1 mL.[12]

-

-

GC/MS Analysis:

-

An aliquot of the concentrated extract is injected into a GC/MS system for separation, identification, and quantification.

-

QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues in food samples.[14][15]

-

Principle: The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[14][15]

-

Extraction:

-

A homogenized food sample is placed in a centrifuge tube.

-

Acetonitrile (B52724) is added, and the tube is shaken.

-

Magnesium sulfate and sodium acetate are added to induce phase separation and partitioning of the pesticides into the acetonitrile layer.[15]

-

The sample is centrifuged.

-

-

Dispersive SPE (dSPE) Cleanup:

-

An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a mixture of sorbents.

-

Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[14]

-

The tube is shaken and then centrifuged.

-

-

Analysis: The final cleaned-up extract is analyzed by GC/MS or LC/MS.

Metabolism and Toxicology

Detailed toxicokinetic and mechanistic studies specifically on Endrin Aldehyde are limited. Much of the available information is extrapolated from studies on its parent compound, Endrin.

Metabolism

Endrin is known to be metabolized in animals, and Endrin Aldehyde is one of its metabolites. The primary metabolic pathway for Endrin involves oxidation to syn- and anti-12-hydroxyendrin, which are further converted to 12-ketoendrin.[2] The specific pathways for the further metabolism of Endrin Aldehyde in biological systems are not well-documented. It is presumed that it could potentially be oxidized via similar mechanisms as Endrin.

Mechanism of Toxic Action

The primary toxicological effect of Endrin is neurotoxicity, acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system. This inhibition leads to a reduction in the inhibitory effects of GABA, resulting in hyperexcitability and convulsions.[16] While it is plausible that Endrin Aldehyde may share a similar mechanism of action due to its structural similarity to Endrin, specific studies investigating the molecular mode of action of Endrin Aldehyde are lacking.

Conclusion

Endrin Aldehyde, a persistent and toxic derivative of the pesticide Endrin, presents a continued subject of interest for environmental and toxicological research. This guide has synthesized key technical information on its chemical properties, formation, and analytical detection. While standardized methods for its quantification are well-established, further research is needed to fully elucidate the specific metabolic pathways and the precise molecular mechanisms underlying the toxicity of Endrin Aldehyde. Such studies will be invaluable for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of exposure.

References

- 1. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Endrin (HSG 60, 1991) [inchem.org]

- 3. scbt.com [scbt.com]

- 4. Endrin-aldehyde | CAS 7421-93-4 | LGC Standards [lgcstandards.com]

- 5. Endrin-aldehyde | C12H8Cl6O | CID 12147604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ENDRIN ALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. epa.gov [epa.gov]

- 9. response.epa.gov [response.epa.gov]

- 10. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 11. unitedchem.com [unitedchem.com]

- 12. amchro.com [amchro.com]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Endrin - Wikipedia [en.wikipedia.org]

The Hidden Legacy of Endrin: An In-depth Technical Guide to Endrin Aldehyde as a Pesticide Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629), a now-banned organochlorine pesticide, has left a lasting legacy in the environment. While the toxicity of the parent compound is well-documented, its impurities and degradation products, such as endrin aldehyde, represent a continued area of concern for environmental health and toxicological research. This technical guide provides a comprehensive overview of the history of endrin aldehyde as a pesticide impurity, from its formation and detection to its toxicological implications.

Endrin aldehyde was not a commercial product itself but was present as an impurity in technical grade endrin formulations and is also formed through the environmental degradation of endrin.[1][2][3][4] Technical endrin was found to be comprised of 95-98% of the active ingredient, with endrin aldehyde being one of the trace impurities.[1][2] Specifically, one analysis of technical endrin reported the presence of endrin aldehyde at a concentration of 0.05%.[1] The primary pathways for the formation of endrin aldehyde from endrin are through photolytic and thermal degradation.[1][5] Exposure to sunlight and high temperatures can lead to the conversion of endrin to endrin aldehyde and endrin ketone.[1][5]

Due to its persistence and lipophilic nature, endrin and its byproducts can bioaccumulate in the food chain, posing a risk to wildlife and human health. The use of endrin was largely discontinued (B1498344) in the United States in the 1980s due to its high toxicity.[5][6]

Quantitative Data on Endrin Aldehyde

The following tables summarize available quantitative data on the presence of endrin aldehyde as an impurity in technical endrin and its detection in environmental samples.

| Impurity in Technical Endrin | Concentration (%) | Reference |

| Endrin Aldehyde | 0.05 | [1] |

| Dieldrin | 0.42 | [1] |

| Isodrin | 0.73 | [1] |

| Aldrin | 0.03 | [1] |

| Endrin half-cage ketone | 1.57 | [1] |

| Heptachloro-norbornene | 0.09 | [1] |

| Environmental Matrix | Sample Type | Location | Concentration | Reference |

| Soil | Recreational Area | Argentina | 0.95 ng/g (0-15 cm depth), 0.20 ng/g (15-30 cm depth) | [3] |

| Sediment | Argeș River | Romania | Mean: 3.95 µg/kg | [7] |

| Sediment | Shatt Al-Arab River | Iraq | Detected (qualitative) | [8] |

| Sediment | Agricultural Watershed | Tennessee, USA | Commonly Detected (qualitative) | [9] |

| Fish | Gizzard Shad | Yazoo National Wildlife Refuge, USA | Detected (qualitative) | [10] |

Experimental Protocols

The analysis of endrin aldehyde in environmental matrices typically involves extraction, cleanup, and instrumental analysis using gas chromatography.

Sample Preparation: Ultrasonic Assisted Solvent Extraction for Soil and Sediment

This protocol is a general guideline based on established methods for organochlorine pesticide analysis.

a. Reagents and Materials:

-

Hexane (B92381) (pesticide residue grade)

-

Acetone (B3395972) (pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator

b. Procedure:

-

Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

-

Place the tube in an ultrasonic bath and extract for 15-20 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the solid matrix.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-5) with a fresh portion of the solvent mixture.

-

Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.

Sample Cleanup: Florisil Column Chromatography

This step is crucial for removing interfering compounds from the sample extract.

a. Reagents and Materials:

-

Florisil (pesticide residue grade, activated by heating at 130°C for at least 12 hours)

-

Anhydrous sodium sulfate

-

Hexane (pesticide residue grade)

-

Diethyl ether (pesticide residue grade)

-

Chromatography column (10-12 mm internal diameter)

b. Procedure:

-

Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane and discard the eluate.

-

Carefully load the concentrated sample extract onto the top of the column.

-

Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain endrin aldehyde.

-

Collect the eluate and concentrate it to a final volume of 1 mL for GC analysis.

Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)

a. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

-

Column: A capillary column suitable for organochlorine pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 5°C/minute.

-

Ramp 2: Increase to 280°C at 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1-2 µL.

b. Quality Control:

-

Analyze a procedural blank with each batch of samples.

-

Analyze a matrix spike and a matrix spike duplicate to assess accuracy and precision.

-

Inject a calibration standard every 10-15 samples to check for instrument drift.

-

Confirm the identity of endrin aldehyde using a second, dissimilar GC column or by GC-Mass Spectrometry (GC-MS).

Signaling Pathways and Toxicological Mechanisms

The toxicity of endrin and, by extension, endrin aldehyde, is primarily attributed to its effects on the central nervous system and its potential as an endocrine-disrupting chemical.

Neurotoxicity: GABA Receptor Antagonism

Endrin is a known antagonist of the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12][13][14]

-

Mechanism: Endrin binds to a site within the chloride ion channel of the GABAA receptor, distinct from the GABA binding site.[11][13] This binding allosterically inhibits the influx of chloride ions that normally occurs upon GABA binding.[12][13]

-

Consequence: The inhibition of the GABAergic system leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and, at high doses, death.[6]

Endocrine Disruption

Organochlorine pesticides, including endrin, are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of endogenous hormones like estrogen and androgens.[15][16]

-

Estrogenic Activity: Some organochlorine pesticides can bind to estrogen receptors (ERα and ERβ), acting as xenoestrogens.[15] This can lead to the inappropriate activation of estrogen-responsive genes, potentially contributing to adverse effects on reproductive health and development.

-

Anti-androgenic Activity: Certain organochlorine compounds have been shown to act as antagonists of the androgen receptor, interfering with the normal function of male sex hormones.[16]

-

Effects on Steroidogenesis: There is evidence that some organochlorine pesticides can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway.[17][18]

Conclusion

Endrin aldehyde, as both an impurity in technical endrin and an environmental degradant, represents a persistent and toxicologically significant compound. Its history is intrinsically linked to that of its parent pesticide, and its continued presence in the environment necessitates ongoing research and monitoring. The analytical methods for its detection are well-established, providing the tools for assessing its environmental fate and exposure risks. Understanding its mechanisms of toxicity, particularly its effects on the central nervous system and endocrine system, is crucial for evaluating its potential impact on human and ecosystem health. This guide provides a foundational resource for researchers and professionals engaged in the study of pesticide toxicology and environmental science.

References

- 1. Endrin (HSG 60, 1991) [inchem.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Endrin | C12H8Cl6O | CID 12358480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Endrin - Wikipedia [en.wikipedia.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. seafwa.org [seafwa.org]

- 11. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotoxic insecticides inhibit GABA-dependent chloride uptake by mouse brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of testicular steroidogenesis in rats by the organochlorine insecticide Aldrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of Action of an Environmentally Relevant Organochlorine Mixture in Repressing Steroid Hormone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Endrin and the Formation of Endrin Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the organochlorine pesticide endrin (B86629), with a specific focus on the formation of its metabolites, including endrin aldehyde. The document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of the metabolic transformations.

Executive Summary

Endrin, a stereoisomer of dieldrin, is a highly toxic pesticide that undergoes rapid metabolism in animals, leading to a low potential for bioaccumulation in fatty tissues compared to similar compounds.[1] The primary route of biotransformation involves oxidation, hydroxylation, and subsequent conjugation. The central nervous system is the primary target for endrin's toxicity, with its metabolites, particularly 12-ketoendrin (B1218623), exhibiting significant toxicity.[1][2] This guide will delve into the specifics of these metabolic processes, the metabolites formed, and the methodologies used to study them.

Metabolic Pathways of Endrin

The metabolism of endrin primarily occurs in the liver and involves a series of enzymatic reactions. The main pathways include:

-

Hydroxylation: The initial and major metabolic step is the oxidation of the methylene (B1212753) bridge, leading to the formation of syn- and anti-12-hydroxyendrin.[3]

-

Dehydrogenation: The hydroxyendrin metabolites can be further dehydrogenated to form 12-ketoendrin, a particularly toxic metabolite.[3]

-

Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid and sulfate (B86663) to facilitate their excretion.[3]

-

Epoxide Hydrolysis: A minor pathway involves the hydrolysis of the epoxide ring to form a trans-diol.[3]

Endrin aldehyde is not a major biological metabolite of endrin. It is primarily known as an impurity in technical-grade endrin and a product of the thermal or photolytic degradation of endrin.[4]

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic transformations of endrin.

Quantitative Analysis of Endrin Metabolism

The rate and profile of endrin metabolism can vary between species and sexes. The following tables summarize quantitative data from studies on endrin metabolism.

Table 1: Excretion of Endrin and its Metabolites in Rats (as a percentage of the administered dose)

| Compound | Male Rats (Feces) | Female Rats (Feces) | Male Rats (Urine) | Female Rats (Urine) |

| Unchanged Endrin | 10-15% | 20-25% | <1% | <1% |

| anti-12-Hydroxyendrin | 40-50% | 30-40% | Not reported | Major urinary metabolite (as sulfate) |

| 12-Ketoendrin | Not reported | Not reported | Major urinary metabolite | Minor amounts |

| Conjugates | Major biliary excretion (as glucuronide) | Major biliary excretion (as glucuronide) | Present | Present |

Data synthesized from Hutson et al., 1975.

Table 2: Tissue Distribution of ¹⁴C-Endrin and its Metabolites in Rats (3 days after a single oral dose)

| Tissue | Male Rats (% of dose) | Female Rats (% of dose) |

| Liver | 1.2% | 2.0% |

| Kidneys | 0.6% | 0.35% |

| Fat | 1.7% | 8.0% |

| Skin | 2.3% | 4.0% |

| Carcass | 12.2% | 28.2% |

Data from Hutson et al., 1975.[5]

Experimental Protocols

This section details the methodologies for key experiments in the study of endrin metabolism.

In Vivo Metabolism Study in Rats

Objective: To determine the metabolic fate and excretion of endrin in male and female rats.

Methodology:

-

Animal Model: Wistar rats, separated by sex.

-

Dosing: Administration of a single oral dose of ¹⁴C-labeled endrin dissolved in a suitable vehicle (e.g., corn oil).

-

Sample Collection:

-

Urine and feces are collected separately at regular intervals (e.g., every 24 hours for 7 days) using metabolism cages.

-

At the end of the study period, animals are euthanized, and tissues (liver, kidneys, fat, etc.) are collected.

-

-

Sample Preparation:

-

Urine: An aliquot is taken for direct liquid scintillation counting to determine total radioactivity. For metabolite profiling, urine may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates.

-

Feces: Fecal samples are homogenized and extracted with an organic solvent (e.g., acetone, hexane). The extract is then analyzed.

-

Tissues: Tissues are homogenized and extracted with an appropriate solvent system.

-

-

Analysis:

-

Thin-Layer Chromatography (TLC): Extracts are spotted on TLC plates and developed in a suitable solvent system to separate the parent compound and its metabolites. The radioactive spots are visualized by autoradiography and quantified.

-

Gas Chromatography (GC): For identification and quantification, extracts can be analyzed by GC coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS). Derivatization may be necessary for polar metabolites.

-

-

Data Analysis: The amount of radioactivity in each sample is expressed as a percentage of the administered dose. The identity of metabolites is confirmed by comparison with authentic standards.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the enzymatic conversion of endrin to its primary metabolites in a controlled in vitro system.

Methodology:

-

Preparation of Liver Microsomes:

-

Livers are perfused and homogenized in a buffered solution.

-

The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.

-

The resulting supernatant (S9 fraction) is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.

-

The microsomal pellet is washed and resuspended in a buffer. Protein concentration is determined using a standard assay (e.g., Bradford or Lowry).

-

-

Incubation:

-

The incubation mixture contains liver microsomes, a NADPH-generating system (as a source of cofactors for cytochrome P450 enzymes), and endrin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

The reaction is initiated by adding the substrate (endrin) and incubated at 37°C for a specific time period.

-

Control incubations without the NADPH-generating system or without microsomes are included to assess non-enzymatic degradation.

-

-

Extraction: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol). The mixture is then centrifuged, and the supernatant containing the metabolites is collected.

-

Analysis: The extract is analyzed using methods such as HPLC or GC/MS to separate, identify, and quantify the parent compound and its metabolites.

Analytical Method for Endrin and Metabolites using Gas Chromatography

Objective: To quantify endrin and its metabolites in biological samples.

Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC/MS).

Procedure:

-

Sample Extraction: As described in the in vivo and in vitro protocols.

-

Cleanup: The crude extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or silica (B1680970) gel.

-

GC Conditions:

-

Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5).

-

Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization without thermal degradation (typically around 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, starting at a lower temperature and ramping up to a final temperature.

-

Detector:

-

ECD: Highly sensitive for halogenated compounds like endrin. Temperature is typically set around 300°C.

-

MS: Provides structural information for metabolite identification. Operated in either full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

-

Quantification: Calibration curves are generated using authentic standards of endrin and its metabolites. An internal standard is often used to correct for variations in extraction efficiency and injection volume.

Formation of Endrin Aldehyde

As previously stated, endrin aldehyde is not considered a significant biological metabolite of endrin. Its presence in environmental or biological samples is more likely due to:

-

Impurity in Technical Formulations: Technical-grade endrin can contain endrin aldehyde as an impurity.[4]

-

Thermal Degradation: When heated, particularly at temperatures above 200°C, endrin can isomerize to form endrin aldehyde and delta-ketoendrin.[6] This is a critical consideration during analytical procedures such as gas chromatography, where high injector temperatures can lead to the artificial formation of these degradation products.

-

Photodegradation: Exposure to ultraviolet (UV) light can also induce the transformation of endrin to endrin aldehyde and other photoproducts.[6]

Conclusion

The metabolism of endrin is a rapid process involving oxidation, dehydrogenation, and conjugation, leading to the formation of several metabolites, with anti-12-hydroxyendrin and 12-ketoendrin being the most significant. The formation of endrin aldehyde is not a primary metabolic pathway but rather a result of abiotic degradation or its presence as an impurity. Understanding these metabolic pathways and the methodologies to study them is crucial for assessing the toxicological risk of endrin exposure and for the development of analytical methods for monitoring. The provided protocols offer a foundational framework for researchers in this field.

References

- 1. Analysis of human urine for a metabolite of endrin by chemical oxidation and gas-liquid chromatography as an indicator of exposure to endrin - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Detoxication and bioactivation of endrin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. agilent.com [agilent.com]

- 5. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Endrin Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for endrin (B86629) aldehyde, a significant metabolite and degradation product of the organochlorine pesticide endrin. This document is intended to serve as a core resource for researchers and scientists involved in environmental analysis, toxicology, and related fields.

Spectroscopic Data

The following sections summarize the key spectroscopic data for endrin aldehyde, presented in a structured format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of endrin aldehyde.[1] The electron ionization (EI) mass spectrum of endrin aldehyde is characterized by a series of fragment ions. While a complete, high-resolution spectrum with relative abundances is not consistently published, key mass-to-charge ratios (m/z) have been identified.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 380 | Molecular Ion [M]⁺ (Calculated for C₁₂H₈Cl₆O) |

| 345 | [M-Cl]⁺ |

| 250 | Further fragmentation |

Note: The molecular weight of endrin aldehyde is 380.9 g/mol .[1][2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For endrin aldehyde, the IR spectrum is expected to show characteristic absorption bands for the aldehyde group and the chlorinated polycyclic aliphatic structure. Analysis of products can be conducted by IR spectroscopy or colorimetry.[4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Aldehyde C-H | 2830 - 2695 | Stretch |

| Aldehyde C=O | 1740 - 1720 | Stretch |

| C-Cl | 800 - 600 | Stretch |

| C-H (alkane) | 2960 - 2850 | Stretch |

| C-C | 1200 - 800 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹³C NMR spectrum of endrin aldehyde will show distinct signals for each of the 12 carbon atoms in its unique polycyclic structure. The aldehyde carbonyl carbon is expected to be significantly downfield. A known spectrum for endrin-aldehyde is available in spectral databases.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Alkane (C-Cl) | 50 - 80 |

| Alkane (CH) | 25 - 60 |

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aldehyde (CHO) | 9 - 10 | Singlet or complex coupling |

| Alkane (CH) | 1 - 4 | Complex multiplets |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of endrin aldehyde, based on established methods for organochlorine pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods like EPA-NERL 525.2 for the analysis of organic compounds in water.[4]

-

Sample Preparation (Extraction and Cleanup):

-

For solid samples (e.g., soil, tissue), use a suitable solvent extraction method such as Soxhlet or ultrasonic extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.

-

For liquid samples (e.g., water), perform a liquid-liquid extraction with a solvent such as dichloromethane (B109758) at a neutral pH.

-

The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.

-

Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A capillary column, such as an HP-1 or equivalent, is typically used.

-

Injector: Use a split/splitless injector, typically in splitless mode for trace analysis. Injector temperature should be optimized to prevent thermal degradation of endrin and endrin aldehyde.

-

Oven Temperature Program: A temperature program is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) and hold.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring the characteristic ions of endrin aldehyde (e.g., m/z 345, 250).

-

-

Fourier Transform Infrared (FTIR) Spectroscopy

This is a general protocol for obtaining an FTIR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the endrin aldehyde sample is pure and dry.

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (typically 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine, uniform powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumental Analysis:

-

Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule.

-

Sample Preparation:

-

Dissolve an appropriate amount of the endrin aldehyde sample (typically 2-10 mg for ¹H, 10-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using an appropriate pulse sequence.

-

Acquire the ¹³C spectrum, which may require a larger number of scans for adequate signal-to-noise. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Logical Relationships and Pathways

Endrin aldehyde is not a standalone compound in an environmental or biological context but is part of a degradation pathway from its parent compound, endrin. Understanding this relationship is crucial for environmental monitoring and toxicology studies.

Caption: Formation of Endrin Aldehyde and Endrin Ketone from Endrin.

The following diagram illustrates a typical experimental workflow for the analysis of endrin aldehyde from an environmental sample.

References

In-Depth Technical Guide: Photodegradation and Abiotic Degradation of Endrin to Endrin Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation and abiotic degradation of the organochlorine pesticide endrin (B86629), with a specific focus on its transformation to endrin aldehyde. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and the underlying chemical pathways.

Executive Summary

Endrin, a persistent organic pollutant, undergoes degradation in the environment through various abiotic processes, primarily photodegradation. This process leads to the formation of several photoproducts, including endrin aldehyde and endrin ketone. Scientific evidence consistently indicates that endrin ketone is the major degradation product, while endrin aldehyde is formed in minor quantities. This guide details the conditions influencing this transformation and provides methodologies for its study.

Quantitative Data Summary

The formation of endrin aldehyde from the degradation of endrin is generally reported as a minor pathway compared to the formation of endrin ketone. While precise quantitative yields vary depending on the experimental conditions, the literature consistently highlights this trend.

| Degradation Process | Matrix | Conditions | Endrin Half-Life | Endrin Aldehyde Yield | Endrin Ketone Yield | Reference(s) |

| Photodegradation | Solid (thin layer on glass) | Intense summer sunlight | 5-9 days | Minor amounts | Major product | [1] |

| Photodegradation | Solid | Laboratory UV light | 20-40 hours | Minor amounts | Primarily δ-ketoendrin | [2] |

| Thermal Degradation | Atmosphere | High temperatures (230°C) | - | Minor product (<5%) | Primary product | [3][4] |

| Abiotic Degradation | Soil | Field conditions | Up to 14 years or more | Transformation product | Transformation product | [5] |

Note: Quantitative data directly comparing the percentage yield of endrin aldehyde under varying abiotic conditions is limited in the available literature. Most studies focus on the disappearance of endrin and the identification of major degradation products.

Degradation Pathways

The abiotic degradation of endrin, particularly through photolysis, involves the rearrangement of its complex polycyclic structure. The primary transformation is an isomerization reaction.

Photodegradation Pathway

The principal photodegradation pathway of endrin involves a photoisomerization reaction to form δ-ketoendrin (endrin ketone). A secondary, minor pathway leads to the formation of endrin aldehyde.

A more detailed view of the chemical structures involved in this transformation is presented below. The rearrangement of the endrin molecule under the influence of UV light or heat leads to these isomeric products.

Experimental Protocols

The study of endrin degradation involves controlled laboratory experiments to simulate environmental conditions and analytical procedures to identify and quantify the parent compound and its degradation products.

General Experimental Workflow

A typical experimental workflow for studying the photodegradation of endrin is outlined below.

Detailed Methodology for Photodegradation in Solution

This protocol is a composite based on general procedures for pesticide photolysis studies.

1. Materials and Reagents:

-

Endrin analytical standard

-

Solvents (e.g., hexane, cyclohexane, acetonitrile, water) of appropriate purity

-

Quartz or borosilicate glass reaction vessels

-

UV irradiation source (e.g., mercury lamp, xenon lamp) with known spectral output

-

Magnetic stirrer and stir bars

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS)[6]

2. Preparation of Endrin Solution:

-

Prepare a stock solution of endrin in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare working solutions of desired concentrations in the chosen reaction solvent (e.g., water, hexane).

3. Irradiation Procedure:

-

Transfer a known volume of the endrin working solution into the reaction vessel.

-

Place the reaction vessel in the irradiation chamber at a fixed distance from the UV source.

-

Maintain a constant temperature using a cooling system.

-

Continuously stir the solution during irradiation.

-

At predetermined time intervals, withdraw aliquots of the solution for analysis.

-

Protect samples from further light exposure by storing them in amber vials.

4. Sample Preparation for Analysis:

-

For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) or use SPE to concentrate the analytes.

-

Evaporate the solvent to a small volume and reconstitute in a solvent suitable for GC analysis.

5. Analytical Determination:

-

Analyze the samples using GC-ECD or GC/MS. The operating conditions should be optimized for the separation and detection of endrin, endrin aldehyde, and endrin ketone.[6]

-

Typical GC conditions:

-

Injector: Split/splitless, temperature programmed.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to separate the compounds of interest.

-

Detector: ECD or MS operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

6. Data Analysis:

-

Identify and quantify endrin, endrin aldehyde, and endrin ketone in the samples by comparing their retention times and peak areas to those of analytical standards.

-

Calculate the degradation rate of endrin and the formation rate of the photoproducts.

Methodology for Abiotic Degradation in Soil

This protocol outlines a general procedure for studying the abiotic degradation of endrin in a soil matrix.